ML133 hydrochloride

Description

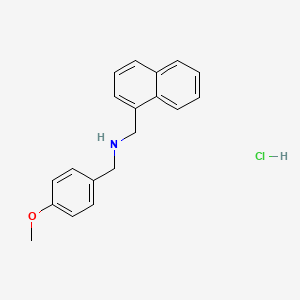

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO.ClH/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17;/h2-12,20H,13-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQIBUUFXDPHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10658031 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(naphthalen-1-yl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222781-70-5 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(naphthalen-1-yl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1222781-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Synthesis of ML133 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of ML133 hydrochloride, a selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. This document details the quantitative biological data, experimental methodologies, and key signaling pathways associated with this important chemical probe.

Introduction

Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining the resting membrane potential and regulating cellular excitability in a variety of cell types. The Kir2.1 channel, in particular, is a key contributor to the terminal phase of cardiac action potential repolarization. Dysfunctional Kir2.1 channels have been implicated in several cardiac and developmental pathologies, making them a significant target for therapeutic intervention. The development of selective pharmacological tools is essential for dissecting the physiological and pathological roles of these channels. This compound emerged from a high-throughput screening campaign as a potent and selective inhibitor of the Kir2.x family of channels, providing a valuable tool for in vitro studies.[1][2]

Discovery of ML133

ML133 was identified through a high-throughput screen (HTS) of over 300,000 small molecules from the Molecular Libraries Small Molecule Repository (MLSMR).[1][3] The primary screen utilized a thallium (Tl+) flux assay in a HEK293 cell line stably expressing the Kir2.1 channel. Thallium ions act as a surrogate for potassium ions, and their influx through open Kir2.1 channels is detected by a fluorescent dye, providing a measure of channel activity.[3] This initial screen identified 2,592 potential inhibitors. Subsequent confirmation screening and counter-screening against the parental HEK293 cell line narrowed the field of candidates. The original hit was resynthesized as the hydrochloride salt and further characterized, ultimately being designated as the probe ML133.[3]

Experimental Workflow for Discovery

The discovery of ML133 followed a systematic workflow designed to identify and validate potent and selective inhibitors of the Kir2.1 channel.

References

- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Function of ML133 Hydrochloride in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML133 hydrochloride is a potent and selective small-molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (K+) channels, with a particular affinity for the Kir2.1 subtype.[1][2][3] These channels are fundamental to cardiac electrophysiology, playing a critical role in establishing the resting membrane potential and shaping the terminal phase of the cardiac action potential.[1][4] This technical guide provides an in-depth overview of the function of this compound in cardiac myocytes, including its mechanism of action, quantitative effects on ion channels, and the experimental protocols used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its cellular impact.

Introduction: The Role of Kir2.1 in Cardiac Electrophysiology

The Kir2.1 channel, encoded by the KCNJ2 gene, is a primary contributor to the inward rectifier potassium current (IK1) in cardiac myocytes.[1][4][5] This current is essential for stabilizing the resting membrane potential near the potassium equilibrium potential and for facilitating the final repolarization phase of the cardiac action potential.[1][4] Dysregulation of Kir2.1 function, through either gain- or loss-of-function mutations, is linked to various cardiac arrhythmias, including Andersen-Tawil syndrome, short QT syndrome, and long QT syndrome.[1] Consequently, selective modulators of Kir2.1, such as this compound, are invaluable tools for studying cardiac physiology and for the development of novel antiarrhythmic therapies.[4][6]

Mechanism of Action of this compound

This compound acts as a pore blocker of the Kir2.1 channel.[1][4][6] Its inhibitory action is thought to occur from the intracellular side of the channel.[1][2] The potency of ML133 is notably pH-dependent, with increased efficacy at more alkaline pH levels.[1][4][7] This pH sensitivity is attributed to the presence of a protonatable nitrogen in its structure, which influences its ability to permeate the cell membrane and access its binding site within the channel pore.[1][4]

Molecular Determinants of ML133 Binding

Site-directed mutagenesis and studies with chimeric channels (constructs of Kir2.1 and the ML133-insensitive Kir1.1 channel) have identified specific amino acid residues within the pore-lining M2 segment of Kir2.1 as critical for ML133's inhibitory activity. Specifically, aspartate at position 172 (D172) and isoleucine at position 176 (I176) are key molecular determinants for the potent inhibition by ML133.[1][3]

Quantitative Data: Inhibitory Profile of ML133

The inhibitory potency of ML133 has been quantified across various Kir channel subtypes and under different pH conditions. This data highlights its selectivity for the Kir2.x family.

| Channel Subtype | IC50 (μM) at pH 7.4 | IC50 (μM) at pH 8.5 | IC50 (μM) at pH 6.5 | Reference(s) |

| Kir2.1 | 1.8 | 0.29 | 9.1 | [1][4][7] |

| Kir2.2 | ~2.9 | Not Reported | Not Reported | [4] |

| Kir2.3 | ~4.0 | Not Reported | Not Reported | [4] |

| Kir2.6 | ~2.8 | Not Reported | Not Reported | [4] |

| Kir1.1 (ROMK) | >300 | 85.5 | Not Reported | [1][7] |

| Kir4.1 | 76 | Not Reported | Not Reported | [1][3] |

| Kir7.1 | 33 | Not Reported | Not Reported | [1][3] |

| Other Ion Channels | IC50 (μM) | Notes | Reference(s) |

| hERG | Modest inhibition | Counterscreened to assess off-target effects. | [7] |

| CYP2D6 | 0.13 | Potent inhibitor, limiting in vivo use. | [1] |

| CYP1A2 | 3.3 | Moderate inhibition. | [1] |

| CYP3A4 & 2C9 | >30 | No significant inhibition. | [1] |

Experimental Protocols

The characterization of this compound's function in cardiac myocytes has relied on several key experimental techniques.

High-Throughput Thallium Flux Assay

This assay is a primary screening method to identify modulators of potassium channel function.

-

Principle: Thallium (Tl+) ions are used as a surrogate for K+ ions. The influx of Tl+ through Kir2.1 channels into cells is measured using a Tl+-sensitive fluorescent dye. A decrease in fluorescence intensity in the presence of a compound indicates inhibition of the channel.

-

Cell Line: HEK293 cells stably expressing the Kir2.1 channel are commonly used.

-

Procedure:

-

Cells are plated in multi-well plates and loaded with a Tl+-sensitive fluorescent dye.

-

The cells are then exposed to the test compound (e.g., ML133) at various concentrations.

-

A stimulus solution containing Tl+ is added to the wells.

-

The change in fluorescence is measured over time using a kinetic imaging plate reader.

-

The degree of inhibition is calculated by comparing the fluorescence signal in the presence and absence of the compound.

-

Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring ion channel currents and assessing the effects of pharmacological agents.

-

Principle: A glass micropipette forms a high-resistance seal with the cell membrane of an isolated cardiac myocyte or a cell expressing the channel of interest. This allows for the control of the membrane potential and the direct measurement of the ionic currents flowing across the cell membrane.

-

Cell Preparation: Acutely isolated ventricular myocytes from animal models (e.g., rabbit, guinea pig) or cell lines stably expressing Kir2.1 are used.

-

Recording Configuration: The whole-cell configuration is typically used, where the cell membrane within the pipette is ruptured, allowing for dialysis of the cell interior with the pipette solution and control of the intracellular environment.

-

Voltage Protocols:

-

Current-Clamp: Measures the cell's membrane potential (action potential). This is used to assess the effect of ML133 on action potential duration and resting membrane potential.

-

Voltage-Clamp: The membrane potential is held at specific voltages, and the resulting currents are measured. A voltage ramp protocol (e.g., from -100 mV to +100 mV) is often used to generate a current-voltage (I-V) relationship for the Kir2.1 channel.

-

-

Data Analysis: The amplitude of the inward rectifier current (IK1) is measured before and after the application of ML133 to determine the extent of inhibition and to calculate the IC50 value.

Signaling Pathways and Cellular Effects

The inhibition of the IK1 current by this compound in cardiac myocytes leads to distinct electrophysiological consequences.

Impact on Cardiac Action Potential

By blocking the primary repolarizing current at the end of the action potential, ML133 prolongs the action potential duration (APD).[8][9] It also causes a depolarization of the resting membrane potential. These effects can alter cardiac excitability and conduction.

Caption: Effect of ML133 on Cardiac Myocyte Electrophysiology.

Potential Therapeutic and Pro-arrhythmic Implications

The modulation of IK1 by ML133 has potential implications for both treating and inducing cardiac arrhythmias.

-

Anti-arrhythmic Potential: In conditions where an enhanced IK1 contributes to arrhythmogenesis (e.g., certain forms of atrial fibrillation or short QT syndrome), selective inhibition by ML133 could be therapeutic.[4][10]

-

Pro-arrhythmic Risk: Excessive prolongation of the action potential can lead to early afterdepolarizations (EADs) and an increased risk of Torsades de Pointes, a life-threatening ventricular arrhythmia.[10] Therefore, the dose-dependent effects of ML133 must be carefully considered.

Caption: Therapeutic and Pro-arrhythmic Implications of ML133.

Experimental Workflow for Characterizing a Novel Kir2.1 Inhibitor

The discovery and validation of a novel Kir2.1 inhibitor like ML133 follows a structured workflow.

Caption: Workflow for Kir2.1 Inhibitor Characterization.

Conclusion and Future Directions

This compound is a seminal tool compound that has significantly advanced our understanding of the role of Kir2.1 channels in cardiac myocyte electrophysiology. Its selectivity for the Kir2.x family allows for targeted investigations into the physiological and pathological roles of the IK1 current. Future research may focus on leveraging the structural information gleaned from ML133 to design second-generation inhibitors with improved pharmacokinetic profiles, rendering them suitable for in vivo studies and potential therapeutic development for cardiac arrhythmias. Further exploration of the downstream signaling consequences of Kir2.1 inhibition in different cardiac disease models will also be a valuable avenue of investigation.

References

- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective inhibition of the K(ir)2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR, and pharmacological characterization of ML133 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiac and Renal Inward Rectifier Potassium Channel Pharmacology: Emerging Tools for Integrative Physiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kir2.1 - Creative Bioarray [acroscell.creative-bioarray.com]

- 6. cytochrome-c-fragment-93-108.com [cytochrome-c-fragment-93-108.com]

- 7. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]

- 9. IKr channel blockers: novel antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of potassium currents in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

ML133 Hydrochloride: A Technical Guide for Studying Microglia Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and pathology. Their dynamic functions, including surveillance, phagocytosis, and inflammatory responses, are tightly regulated by a complex interplay of signaling molecules and ion channels. Among these, the inwardly rectifying potassium (Kir) channels, particularly the Kir2.1 subtype, have emerged as crucial regulators of microglial activity. ML133 hydrochloride is a potent and selective blocker of the Kir2 family of potassium channels, making it an invaluable pharmacological tool for elucidating the role of these channels in microglia function. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in studying microglial biology.

Mechanism of Action

This compound is a selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. These channels are critical for maintaining the resting membrane potential in various cell types, including microglia. By blocking Kir2.1 channels, this compound leads to a depolarization of the microglial cell membrane. This change in membrane potential can have profound effects on downstream signaling pathways, particularly those dependent on calcium influx. The primary mechanism involves reducing the electrochemical driving force for calcium entry through channels like the Ca2+-release-activated Ca2+ (CRAC) channels, thereby modulating a range of calcium-dependent microglial functions.

Data Presentation: Quantitative Effects of ML133 on Microglia

The following tables summarize the key quantitative data regarding the activity and effects of this compound on Kir channels and microglial functions.

Table 1: Potency and Selectivity of this compound

| Target Channel | Species | IC50 (pH 7.4) | IC50 (pH 8.5) | Reference |

| Kir2.1 | Murine | 1.8 µM | 290 nM | [1][2][3] |

| Kir2.2 | Human | 2.9 µM | - | [1] |

| Kir2.3 | Human | 4.0 µM | - | [1] |

| Kir2.6 | Human | 2.8 µM | - | [1] |

| Kir1.1 (ROMK) | Rat | > 300 µM | - | [1][2][3] |

| Kir4.1 | Rat | 76 µM | - | [1][2][3] |

| Kir7.1 | Human | 33 µM | - | [1][2][3] |

| Kir2.1 (in microglia) | Rat | 3.5 µM | - | [4][5] |

Table 2: Effects of this compound on Microglial Functions

| Microglial Function | Cell Type | ML133 Concentration | Observed Effect | Reference |

| Proliferation | BV2 cells | Not specified | Drastic reduction after 2 and 4 days | [6][7] |

| Proliferation | Rat primary microglia | 20 µM | Slight increase in unstimulated and IL-4 stimulated cells | [4][8] |

| Migration | BV2 cells | 20 µM | Highest inhibition of migration | [2] |

| Migration & Chemotaxis | Rat primary microglia | 20 µM | Dramatic decrease | [4][5] |

| Calcium Influx (CRAC) | Rat primary microglia | 20 µM | Dramatic reduction | [4][5] |

| Apoptosis (Hypoxia-induced) | BV2 cells | Not specified | Inhibition of apoptosis | [9][10] |

| Cytokine Release | Mouse brain slices | 20 µM | No significant effect on IL-6, CCL2, CXCL1 release | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments to study microglia function using this compound.

Microglial Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assays and incorporates the use of ML133 to assess its impact on microglial proliferation.

Materials:

-

BV2 microglial cells or primary microglia

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed microglia in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of ML133 (e.g., 1-20 µM). Include a vehicle control (DMSO) and an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control.

Microglial Migration Assay (Transwell Assay)

This protocol describes a Boyden chamber assay to evaluate the effect of ML133 on microglial migration towards a chemoattractant.

Materials:

-

Microglia (primary or cell line)

-

Transwell inserts (8.0 µm pore size)

-

24-well plates

-

Serum-free culture medium

-

Chemoattractant (e.g., ATP, C5a, or conditioned medium)

-

This compound

-

Fluorescent nuclear stain (e.g., DAPI or Hoechst 33342)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Culture microglia to 70-80% confluency, then starve in serum-free medium for 4-6 hours.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing the chemoattractant to the lower chamber.

-

Treatment and Seeding: Resuspend the starved microglia in serum-free medium containing the desired concentration of ML133 or vehicle control. Seed 5 x 10^4 cells into the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C for 3-6 hours.

-

Cell Fixation and Staining: Remove the inserts and gently wipe the non-migrated cells from the top surface of the membrane with a cotton swab. Fix the migrated cells on the bottom surface with 4% paraformaldehyde for 15 minutes. Stain the nuclei with DAPI or Hoechst.

-

Imaging and Quantification: Image the bottom of the membrane using a fluorescence microscope. Count the number of migrated cells in several random fields of view.

-

Analysis: Express the results as the number of migrated cells per field or as a percentage of the control.

Cytokine Release Assay (ELISA)

This protocol outlines the measurement of cytokine secretion from microglia following treatment with ML133.

Materials:

-

Microglia (primary or cell line)

-

24-well plates

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

This compound

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)

-

Plate reader

Procedure:

-

Cell Seeding and Treatment: Seed microglia in a 24-well plate and allow them to adhere. Pre-treat the cells with ML133 (e.g., 20 µM) for 1 hour.

-

Stimulation: Add an inflammatory stimulus (e.g., 100 ng/mL LPS) to the wells and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.

-

Analysis: Determine the concentration of each cytokine from the standard curve and compare the levels between different treatment groups.

Calcium Imaging (Fura-2 AM)

This protocol allows for the measurement of intracellular calcium dynamics in microglia in response to ML133 treatment.

Materials:

-

Microglia cultured on glass coverslips

-

Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm

Procedure:

-

Dye Loading: Incubate the microglia-seeded coverslips with Fura-2 AM (1-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-45 minutes at room temperature in the dark.

-

Washing: Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.

-

Imaging Setup: Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.

-

Baseline Recording: Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Treatment: Perfuse the cells with a solution containing ML133 and record the changes in the 340/380 nm fluorescence ratio. A subsequent application of a calcium-mobilizing agent (e.g., ATP) can be used to assess the effect of ML133 on stimulated calcium influx.

-

Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving ML133 in microglia research.

Caption: Signaling pathway of ML133 in microglia.

Caption: Experimental workflow for studying microglia function with ML133.

Conclusion

This compound is a powerful and selective tool for investigating the role of Kir2.1 channels in microglial function. By modulating the membrane potential and subsequent calcium signaling, ML133 allows researchers to dissect the intricate mechanisms governing microglial proliferation, migration, and inflammatory responses. The protocols and data presented in this guide offer a comprehensive resource for scientists aiming to utilize ML133 in their studies of microglia, ultimately contributing to a better understanding of neuroinflammation and the development of novel therapeutic strategies for neurological disorders.

References

- 1. Frontiers | Regulation of Microglia and Macrophage Polarization via Apoptosis Signal-Regulating Kinase 1 Silencing after Ischemic/Hypoxic Injury [frontiersin.org]

- 2. Potassium Channels Kv1.3 and Kir2.1 But Not Kv1.5 Contribute to BV2 Cell Line and Primary Microglial Migration [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The microglial activation state regulates migration and roles of matrix-dissolving enzymes for invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Kv1.3, KCa3.1, and Kir2.1 expression in “classically” and “alternatively” activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The inhibition of Kir2.1 potassium channels depolarizes spinal microglial cells, reduces their proliferation, and attenuates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression and contributions of the Kir2.1 inward-rectifier K+ channel to proliferation, migration and chemotaxis of microglia in unstimulated and anti-inflammatory states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the pH-Dependent Inhibition of Kir2.1 by ML133 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The inward-rectifier potassium (Kir) channel Kir2.1, encoded by the KCNJ2 gene, is pivotal in establishing the resting membrane potential and shaping the terminal phase of the action potential in excitable cells like cardiomyocytes and neurons.[1][2] Dysregulation of Kir2.1 is linked to various pathologies, including cardiac arrhythmias such as Andersen-Tawil syndrome.[3] The development of selective pharmacological probes has been crucial for dissecting the channel's physiological and pathological roles. ML133 hydrochloride is a potent and selective small-molecule inhibitor of the Kir2.x family of channels, identified through high-throughput screening.[4] A key characteristic of ML133 is its pronounced pH-dependent inhibitory activity, which significantly influences its apparent potency. This guide provides a comprehensive technical overview of the quantitative aspects, molecular mechanisms, and experimental protocols related to the pH-dependent inhibition of Kir2.1 by ML133.

Quantitative Data on ML133 Inhibition

The inhibitory potency of ML133 on the Kir2.1 channel is highly sensitive to changes in pH. This dependence is observed for both extracellular and intracellular application of the compound, albeit with inverse relationships. The data from electrophysiological studies are summarized below.

Table 1: pH-Dependent IC50 Values of ML133 for Kir2.1 Inhibition

| Application | pH | IC50 | Hill Coefficient (nH) | Reference(s) |

|---|---|---|---|---|

| Extracellular | 6.5 | 10.0 µM | 1.8 | [3][5][6] |

| Extracellular | 7.4 | 1.8 - 1.9 µM | 1.7 | [5][6][7][8] |

| Extracellular | 8.5 | 290 nM | 4.0 | [5][6][7][8] |

| Intracellular | 6.5 | 2.6 µM | Not Reported | [5][6] |

| Intracellular | 7.4 | 4.3 µM | Not Reported | [5][6] |

| Intracellular | 8.5 | 12.5 µM | Not Reported |[5][6] |

Table 2: Selectivity of ML133 Against Other Kir Channels (at pH 7.4)

| Channel | IC50 | Reference(s) |

|---|---|---|

| Kir1.1 | > 300 µM | [4][5][8] |

| Kir4.1 | 76 µM | [4][5][8] |

Proposed Mechanism of pH-Dependent Inhibition

The pH-dependent inhibition of Kir2.1 by ML133 is attributed to the physicochemical properties of the molecule and its interaction with the channel from the intracellular side. ML133 is a basic compound with a predicted pKa of approximately 8.79.[3][5] This means that depending on the pH of the surrounding environment, it can exist in either a protonated (charged) or a deprotonated (neutral) state.

The prevailing hypothesis suggests a multi-step mechanism:

-

Membrane Permeation: The neutral, lipophilic form of ML133 is believed to readily permeate the cell membrane.[3][6]

-

Intracellular Trapping and Protonation: As the extracellular pH increases (e.g., to 8.5), the equilibrium shifts towards the neutral form of ML133, facilitating its diffusion across the plasma membrane into the cell. Once inside the relatively neutral cytoplasm (pH ~7.2-7.4), a portion of the ML133 molecules become protonated. This "ion trapping" effectively concentrates the compound inside the cell.[3]

-

Intracellular Block: Evidence from inside-out patch-clamp experiments suggests that the protonated, charged form of ML133 is the active species that blocks the Kir2.1 channel.[5][6] When ML133 is applied directly to the intracellular face of the channel, its potency increases as the pH of the intracellular solution decreases (becomes more acidic), which favors the protonated state.[5] This is the inverse of the pH dependence observed with extracellular application.

This mechanism explains why increasing the extracellular pH enhances the apparent potency of ML133 in whole-cell recordings: a higher external pH increases the intracellular concentration of the compound, leading to a more pronounced block by the active, protonated species at the intracellular binding site.[3] Mutagenesis studies have identified residues D172 and I176 in the second transmembrane segment (M2) of Kir2.1 as critical molecular determinants for the potent inhibition by ML133.[4][5][8]

Experimental Protocols

The characterization of ML133's effect on Kir2.1 primarily relies on patch-clamp electrophysiology.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[7][9]

-

Transfection: Cells are stably transfected with the gene encoding the human Kir2.1 channel (KCNJ2). Parental HEK293 cells, which lack endogenous Kir2.1 channels, are used as a control to confirm the specificity of the observed currents and inhibition.[5]

This technique is used to measure the activity of the entire population of Kir2.1 channels on a single cell and to assess the effect of extracellularly applied compounds.

-

Solutions:

-

External (Bath) Solution (pH adjusted as required): Typically contains (in mM): 140 KCl, 2 MgCl₂, 2 CaCl₂, and 10 HEPES.[6] The pH is adjusted to 6.5, 7.4, or 8.5 to study pH dependence.

-

Internal (Pipette) Solution (pH 7.2): Typically contains (in mM): 125 Potassium Gluconate, 10 KCl, 5 HEPES, 5 EGTA, 2 MgCl₂, 0.6 CaCl₂, and 4 Na₂ATP.[2]

-

-

Recording Protocol:

-

A holding potential of -80 mV is maintained.

-

To elicit Kir2.1 currents, the membrane potential is stepped to -100 mV.[5]

-

A subsequent voltage ramp from -100 mV to +100 mV is applied to monitor the current-voltage (I-V) relationship and the overall quality of the recording.[5]

-

This protocol is repeated at regular intervals (e.g., every 10 seconds) to establish a stable baseline current.[5]

-

ML133 is then perfused into the bath at various concentrations and pH values, and the change in current amplitude is recorded over time to determine the extent and rate of inhibition.[5]

-

This configuration is crucial for confirming the intracellular site of action. A small patch of the membrane is excised, exposing the intracellular face of the channel to the bath solution.

-

Protocol:

-

After forming a gigaseal in the cell-attached mode, the pipette is retracted to excise the membrane patch.

-

The bath solution, now facing the intracellular side of the channels, can be rapidly exchanged.

-

Solutions containing different concentrations of ML133 at varying pH levels (e.g., 6.5, 7.4, 8.5) are applied to the bath to directly assess the compound's effect on the intracellular side of the channel.[5]

-

Conclusion

This compound is a valuable pharmacological tool for studying the Kir2.1 channel. Its inhibitory potency is strongly dependent on extracellular pH, a critical factor that researchers and drug developers must consider during experimental design and data interpretation. The proposed mechanism, involving membrane permeation of the neutral species and intracellular block by the protonated species, is well-supported by experimental data. The detailed protocols and quantitative data presented in this guide offer a framework for the rigorous investigation of Kir2.1 channel pharmacology and the development of next-generation inhibitors with improved properties for both research and potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of the K(ir)2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR, and pharmacological characterization of ML133 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kir2.1 - Creative Bioarray [acroscell.creative-bioarray.com]

ML133 Hydrochloride: A Technical Guide to its Selectivity for Kir2.x Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of ML133 hydrochloride, a potent and selective small-molecule inhibitor of the Kir2.x family of inwardly rectifying potassium channels. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant experimental workflows and signaling pathways.

Introduction

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of Kir2.x channels.[1][2][3] These channels, including Kir2.1, Kir2.2, and Kir2.3, are critical in setting the resting membrane potential and modulating cellular excitability in various tissues, including the heart, brain, and vasculature.[1][4][5] Dysregulation of Kir2.x channels is implicated in several diseases, making them attractive therapeutic targets.[1][4] ML133 emerged from a high-throughput screen as a potent inhibitor of Kir2.1 and subsequent studies have characterized its selectivity across the broader Kir channel family.[1][2][3]

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified across a range of inwardly rectifying potassium (Kir) channels. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from various studies, primarily through thallium flux assays and whole-cell patch-clamp electrophysiology.

Table 1: Inhibitory Potency (IC50) of ML133 against Kir2.x Channel Subtypes

| Channel Subtype | Species | IC50 (μM) at pH 7.4 | Reference(s) |

| Kir2.1 | Mouse | 1.8 | [6] |

| Kir2.2 | Human | 2.9 | [6] |

| Kir2.3 | Human | 4.0 | [6] |

| Kir2.6 | Human | 2.8 | [6] |

Table 2: Selectivity of ML133 against other Kir Channel Families

| Channel Subtype | Species | IC50 (μM) | Reference(s) |

| Kir1.1 (ROMK) | Rat | > 300 | [1][2][6][7] |

| Kir4.1 | Rat | 76 | [1][2][6][7] |

| Kir7.1 | Human | 33 | [1][2][6][7] |

The data clearly demonstrates that ML133 is a potent inhibitor of the Kir2.x channel family with significantly weaker activity against other Kir channel subfamilies, making it a selective tool for studying Kir2.x function.[1][2][6] The potency of ML133 against Kir2.1 is pH-dependent, with higher potency observed at a more alkaline pH.[1][2][3] At pH 8.5, the IC50 for Kir2.1 inhibition is approximately 290 nM.[1][2][3][7][8]

Experimental Protocols

The characterization of this compound's selectivity has been achieved through two primary experimental techniques: thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed biophysical characterization.

Thallium Flux Assay

This fluorescence-based assay is a high-throughput method to assess the activity of potassium channels. It utilizes the fact that thallium (Tl+) ions can permeate K+ channels and that specific fluorescent dyes exhibit a significant increase in fluorescence upon binding to Tl+.

Detailed Methodology:

-

Cell Culture: HEK293 cells stably expressing the Kir channel of interest are seeded into 384-well microplates.

-

Dye Loading: The cells are incubated with a thallium-sensitive fluorescent dye, such as FluxOR™ or Thallos™, for approximately 60-90 minutes at room temperature.

-

Compound Incubation: The dye is removed, and the cells are incubated with varying concentrations of this compound or control compounds for a predefined period (e.g., 20 minutes).

-

Thallium Stimulation and Signal Detection: A stimulus buffer containing thallium sulfate is added to the wells. The influx of Tl+ through open Kir channels leads to an increase in intracellular fluorescence, which is monitored in real-time using a fluorescence plate reader (e.g., Hamamatsu FDSS).

-

Data Analysis: The rate of fluorescence increase is proportional to the number of open channels. The inhibitory effect of ML133 is determined by measuring the reduction in the thallium flux rate in the presence of the compound compared to a vehicle control. IC50 values are then calculated from the concentration-response curves.

Experimental Workflow for Thallium Flux Assay

Caption: Workflow for assessing Kir channel inhibition using a thallium flux assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ionic currents flowing through channels in the cell membrane, offering high-resolution characterization of channel inhibition.

Detailed Methodology:

-

Cell Preparation: Cells expressing the Kir channel of interest are grown on coverslips.

-

Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane to form a high-resistance seal (giga-seal). The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Solutions:

-

External (Bath) Solution (in mM): 140 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES (pH adjusted to 7.4 with KOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 EDTA, 10 HEPES (pH adjusted to 7.4 with KOH).

-

-

Voltage Protocol: The membrane potential is held at a holding potential (e.g., 0 mV) and then stepped to a series of hyperpolarizing and depolarizing potentials to elicit Kir channel currents. A typical protocol involves a step to -100 mV to measure the inward current, followed by a voltage ramp from -100 mV to +100 mV to observe the characteristic inward rectification. This protocol is repeated at regular intervals (e.g., every 10 seconds).

-

Compound Application: After obtaining a stable baseline recording, this compound is applied to the bath solution at various concentrations.

-

Data Acquisition and Analysis: The current responses are recorded and analyzed to determine the extent of channel block at each compound concentration. The percentage of inhibition is calculated, and IC50 values are determined by fitting the concentration-response data with the Hill equation.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for characterizing Kir channel inhibition using whole-cell patch-clamp.

Mechanism of Action and Signaling Pathways

ML133 acts as a pore blocker of Kir2.x channels.[1] Site-directed mutagenesis studies have identified specific amino acid residues within the pore-lining second transmembrane (M2) segment of Kir2.1 that are critical for ML133's inhibitory activity.[1][9] Specifically, residues Asp172 and Ile176 are key determinants of ML133 potency.[1][9] Transferring these residues to the corresponding positions in the ML133-insensitive Kir1.1 channel confers sensitivity to the inhibitor.[1][9]

The activity of Kir2.x channels is modulated by various intracellular signaling pathways. While ML133 acts as a direct channel blocker, understanding these regulatory pathways is crucial for interpreting its effects in a cellular context.

-

Protein Kinase C (PKC) and Protein Kinase A (PKA): Kir2.x channels are differentially regulated by protein kinases. For instance, Kir2.1 is predominantly modulated by PKC, while Kir2.2 is more sensitive to PKA-dependent pathways.[1] Adrenergic receptor stimulation can trigger these kinase cascades, leading to changes in Kir2.x channel activity.[1][2]

-

Phosphatidylinositol 4,5-bisphosphate (PIP2): Kir channels require PIP2 for their activity. Signaling pathways that affect PIP2 levels can indirectly modulate Kir2.x channel function.

Signaling Pathways Regulating Kir2.x Channels

Caption: Simplified overview of signaling pathways regulating Kir2.x channels.

The direct pore-blocking action of ML133 is independent of these upstream signaling pathways. However, the functional consequences of ML133 application in a biological system will be superimposed on the existing level of channel modulation by these pathways.

Conclusion

This compound is a well-characterized, selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. Its selectivity has been rigorously established through both high-throughput and detailed electrophysiological methods. The identification of key residues for its inhibitory action provides a molecular basis for its selectivity and a framework for the development of future Kir2.x modulators. This guide provides the essential technical information for researchers to effectively utilize ML133 as a pharmacological tool to investigate the roles of Kir2.x channels in health and disease.

References

- 1. Activation of inwardly rectifying Kir2.x potassium channels by beta 3-adrenoceptors is mediated via different signaling pathways with a predominant role of PKC for Kir2.1 and of PKA for Kir2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kir2.x inward rectifier potassium channels are differentially regulated by adrenergic alpha1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cardiac potassium inward rectifier Kir2: Review of structure, regulation, pharmacology, and arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of inwardly rectifying Kir2.x potassium channels by β3-adrenoceptors is mediated via different signaling pathways with a predominant role of PKC for Kir2.1 and of PKA for Kir2.2 | Semantic Scholar [semanticscholar.org]

- 7. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease [frontiersin.org]

- 9. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of ML133 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML133 hydrochloride is a potent and selective small molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (Kir) channels.[1][2] These channels play a crucial role in maintaining the resting membrane potential and in the terminal phase of action potential repolarization in various cell types.[1] Dysregulation of Kir2.1 channel function is implicated in several pathologies, including Andersen-Tawil syndrome and certain cardiac arrhythmias.[1] ML133 serves as a valuable pharmacological tool for the in vitro investigation of Kir2.x channel function and physiology. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its evaluation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉NO・HCl | [3] |

| Molecular Weight | 313.82 g/mol | [3] |

| Solubility | >10 mg/mL in saline; Soluble to 100 mM in DMSO | [3][4] |

| Storage | Store at +4°C | [3] |

| CAS Number | 1222781-70-5 | [3] |

Mechanism of Action and In Vitro Potency

ML133 acts as a pore blocker of the Kir2.x channels.[1] Its inhibitory activity is notably pH-dependent, with increased potency observed at higher pH values. This is attributed to the molecule's pKa of approximately 8.79; the neutral form is thought to more readily cross the cell membrane to reach its intracellular binding site, where the protonated form is active.[1]

Quantitative In Vitro Potency of this compound

| Channel | Species | IC₅₀ (μM) at pH 7.4 | IC₅₀ (μM) at pH 8.5 | Reference |

| Kir2.1 | Murine | 1.8 | 0.29 | [1][3] |

| Kir2.2 | Human | 2.9 | Not Reported | [3] |

| Kir2.3 | Human | 4.0 | Not Reported | [3] |

| Kir2.6 | Human | 2.8 | Not Reported | [3] |

Selectivity Profile

ML133 exhibits high selectivity for the Kir2.x family over other Kir channel subfamilies and a broad range of other ion channels and G-protein coupled receptors (GPCRs).[1][5]

Selectivity of this compound Against Other Kir Channels and Ion Channels

| Channel/Receptor | Species | IC₅₀ (μM) | Reference |

| Kir1.1 (ROMK) | Rat | > 300 | [1][3] |

| Kir4.1 | Rat | 76 | [1][3] |

| Kir7.1 | Human | 33 | [1][3] |

| hERG | Human | Modest selectivity | [4] |

| L-type Calcium Channels | Not Specified | Inactive | [1] |

| N-type Calcium Channels | Not Specified | Inactive | [1] |

| CYP2D6 | Not Specified | 0.13 | [1][6] |

| CYP1A2 | Not Specified | 3.3 | [1][6] |

| CYP3A4 | Not Specified | > 30 | [1][6] |

| CYP2C9 | Not Specified | > 30 | [1][6] |

Experimental Protocols

Cell Culture of HEK293 Cells Stably Expressing Kir2.1

-

Culture Medium: Prepare DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 50 IU/mL penicillin, 50 µg/mL streptomycin, and 400 µg/mL G418 for selection.[2][4]

-

Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂.[2][7]

-

Passaging: When cells reach 80-90% confluency, wash with sterile PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-plate at a lower density in fresh culture medium.[2]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in a single cell.

-

Cell Preparation: Plate HEK293 cells stably expressing Kir2.1 onto glass coverslips 24-48 hours before the experiment.

-

Solutions:

-

Recording:

-

Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit Kir2.1 currents. A typical protocol involves holding the membrane potential at a depolarized level (e.g., -20 mV) and then applying hyperpolarizing steps (e.g., from -120 mV to +60 mV in 10 mV increments) to measure the inward current.[8]

-

Perfuse the cell with the extracellular solution containing varying concentrations of this compound to determine its inhibitory effect.

-

Thallium Flux Assay

This is a fluorescence-based assay suitable for high-throughput screening of ion channel modulators. It utilizes the permeability of potassium channels to thallium ions (Tl⁺).

-

Cell Plating: Seed HEK293 cells stably expressing Kir2.1 into 384-well microplates.[5]

-

Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 60-90 minutes at room temperature.[1]

-

Compound Incubation: Add this compound at various concentrations to the wells and incubate for a defined period (e.g., 10-20 minutes).

-

Thallium Stimulation and Measurement: Use a fluorescence plate reader with an integrated liquid handling system to add a stimulus buffer containing thallium. The influx of Tl⁺ through open Kir2.1 channels leads to an increase in fluorescence.[5]

-

Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. The inhibitory effect of ML133 is determined by comparing the fluorescence signal in the presence and absence of the compound.

Visualizations

Caption: Proposed mechanism of pH-dependent Kir2.1 channel block by ML133.

Caption: Experimental workflow for whole-cell patch-clamp analysis of ML133.

Caption: High-throughput screening workflow using the thallium flux assay.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 7. hek293.com [hek293.com]

- 8. researchgate.net [researchgate.net]

The Impact of ML133 Hydrochloride on Resting Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ML133 hydrochloride and its effects on the resting membrane potential of cells. This compound is a selective inhibitor of the inwardly rectifying potassium (Kir) channel, Kir2.1. These channels play a crucial role in establishing and maintaining the negative resting membrane potential in various cell types. By blocking the outward flow of potassium ions, this compound induces a depolarization of the cell membrane. This guide will detail the mechanism of action, present quantitative data on its effects, and provide comprehensive experimental protocols for its study.

Core Mechanism of Action

The resting membrane potential of a cell is primarily determined by the selective permeability of the cell membrane to potassium ions (K⁺) through channels such as Kir2.1. These channels allow for the efflux of K⁺ down its concentration gradient, leaving a net negative charge on the intracellular side of the membrane.

This compound selectively binds to and blocks the pore of the Kir2.1 channel.[1] This inhibition reduces the outward potassium current, thereby decreasing the hyperpolarizing influence of K⁺ efflux. Consequently, the membrane potential becomes less negative, a phenomenon known as depolarization. The potency of this compound is pH-dependent, with increased potency at a more alkaline pH.[2]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on Kir2.1 channel activity and cellular resting membrane potential.

| Parameter | Value | Cell Type | pH | Reference |

| IC₅₀ for Kir2.1 | 1.8 µM | HEK293 | 7.4 | [1] |

| IC₅₀ for Kir2.1 | 290 nM | HEK293 | 8.5 | [1] |

| Effect on RMP | Depolarization | Macrophages | 7.4 | [3] |

| Control RMP | -42.8 ± 2.9 mV | Macrophages | 7.4 | [3] |

| RMP with 25 µM ML133 | -30.6 ± 1.3 mV | Macrophages | 7.4 | [3] |

| Kir Channel | IC₅₀ (µM) | Reference |

| Kir1.1 | > 300 | [2] |

| Kir4.1 | 76 | [2] |

| Kir7.1 | 33 | [2] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound and the workflows for key experimental protocols.

Signaling pathway of this compound.

Experimental workflow for patch-clamp electrophysiology.

References

- 1. Selective inhibition of the K(ir)2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR, and pharmacological characterization of ML133 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kir2.1-mediated membrane potential promotes nutrient acquisition and inflammation through regulation of nutrient transporters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In vivo Administration of ML133 Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML133 hydrochloride is a potent and selective small molecule inhibitor of the inwardly rectifying potassium (Kir) channels of the Kir2.x family.[1] Kir2.1 channels are crucial in setting the resting membrane potential and modulating cellular excitability in various cell types, including neurons, muscle cells, and glial cells.[1] Due to its selectivity, this compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir2.x channels. While its utility has been extensively demonstrated in in vitro studies, its application in vivo has been more limited due to its pharmacokinetic properties.[2] However, specific in vivo applications have been successfully demonstrated, providing valuable insights into the function of Kir2.x channels in complex biological systems.

This document provides detailed application notes and protocols for the in vivo administration of this compound, focusing on its use in a neuropathic pain model in mice and its pharmacokinetic profiling in rats.

Mechanism of Action

This compound selectively blocks Kir2.x channels, leading to depolarization of the cell membrane. By inhibiting the outward potassium current at potentials negative to the potassium equilibrium potential, ML133 disrupts the maintenance of a hyperpolarized resting membrane potential. This depolarization can alter cellular excitability, ion channel gating, and downstream signaling pathways. In the context of the central nervous system, inhibition of Kir2.1 channels in microglia has been shown to reduce their proliferation and attenuate neuropathic pain.[3]

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

In Vitro Potency of ML133

| Channel | Species | IC50 (pH 7.4) | IC50 (pH 8.5) | Reference |

| Kir2.1 | mouse | 1.8 µM | 290 nM | [2] |

| Kir2.2 | human | 2.9 µM | - | [4] |

| Kir2.3 | human | 4.0 µM | - | [4] |

| Kir2.6 | human | 2.8 µM | - | [4] |

| Kir1.1 (ROMK) | rat | > 300 µM | 85.5 µM | [2] |

| Kir4.1 | rat | 76 µM | - | [4] |

| Kir7.1 | human | 33 µM | - | [4] |

In Vivo Pharmacokinetics of ML133 in Rats

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose | 10 mg/kg | 10 mg/kg |

| Vehicle | 20% Captisol® | 20% Captisol® |

| Cmax | - | 43 ± 15 ng/mL |

| Tmax | - | 1.0 ± 0.0 h |

| AUC(0-last) | 165 ± 12 hng/mL | 114 ± 19 hng/mL |

| t1/2 | 1.0 ± 0.1 h | 1.2 ± 0.2 h |

| Bioavailability | - | 69% |

Data extracted from a study characterizing next-generation inhibitors, where ML133 was used as a comparator.

Experimental Protocols

Application 1: Attenuation of Neuropathic Pain in a Mouse Model

This protocol describes the intrathecal administration of this compound to alleviate mechanical allodynia in a spared nerve injury (SNI) mouse model of neuropathic pain.[3]

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Dimethyl sulfoxide (DMSO)

-

30-gauge needle and Hamilton syringe

-

Anesthetic (e.g., isoflurane)

-

Von Frey filaments

Protocol:

-

Preparation of this compound Solution:

-

Dissolve this compound in a minimal amount of DMSO.

-

Further dilute with sterile saline to the final desired concentration. The final concentration of DMSO should be minimized to avoid toxicity.

-

In a published study, a dose of 10 nmol in a volume of 5 µL was used.

-

-

Spared Nerve Injury (SNI) Model:

-

Anesthetize the mouse using isoflurane.

-

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Isolate the common peroneal and tibial nerves and ligate them with a suture.

-

Transect the ligated nerves distal to the ligation, removing a small section to prevent regeneration.

-

Ensure the sural nerve remains intact and untouched.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for a period (e.g., 2 days) to allow for the development of neuropathic pain.

-

-

Intrathecal Injection:

-

Anesthetize the mouse.

-

Position the mouse in a prone position with the spine slightly curved.

-

Palpate the iliac crests and insert a 30-gauge needle into the intervertebral space between L5 and L6.

-

A characteristic tail flick is an indicator of successful entry into the intrathecal space.

-

Slowly inject 5 µL of the this compound solution.

-

Withdraw the needle and allow the mouse to recover.

-

-

Assessment of Mechanical Allodynia (Von Frey Test):

-

Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate.

-

Apply von Frey filaments of increasing force to the plantar surface of the hind paw in the sural nerve territory.

-

A positive response is a sharp withdrawal of the paw.

-

Determine the paw withdrawal threshold (PWT) in grams.

-

Assessments can be performed at baseline before SNI surgery, after surgery to confirm allodynia, and at various time points after ML133 administration.

-

Figure 2: Experimental workflow for assessing the efficacy of ML133 in a neuropathic pain model.

Application 2: Pharmacokinetic Profiling in Rats

This protocol provides a general framework for determining the pharmacokinetic profile of this compound in rats following intravenous and oral administration.

Materials:

-

This compound

-

Vehicle (e.g., 20% Captisol® in water)

-

Male Sprague-Dawley rats

-

Dosing syringes and needles (for IV and PO administration)

-

Blood collection supplies (e.g., EDTA tubes, syringes)

-

Centrifuge

-

Analytical equipment (e.g., LC-MS/MS)

Protocol:

-

Animal Preparation:

-

Acclimate male Sprague-Dawley rats to the housing conditions for at least one week.

-

Fast the animals overnight before dosing, with free access to water.

-

-

Drug Formulation:

-

Prepare a formulation of this compound in a suitable vehicle. A 20% solution of Captisol® in water has been used.

-

The concentration should be adjusted to achieve the desired dose in a reasonable administration volume (e.g., 5 mL/kg for oral, 2 mL/kg for intravenous).

-

-

Administration:

-

Intravenous (IV): Administer the this compound formulation via the tail vein. A typical dose used for pharmacokinetic studies is 10 mg/kg.

-

Oral (PO): Administer the this compound formulation via oral gavage. A typical dose is 10 mg/kg.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein, or via a cannula) at predetermined time points.

-

Suggested time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Suggested time points for PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation and Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of ML133 in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, and bioavailability, using non-compartmental analysis.

-

Figure 3: General workflow for a pharmacokinetic study of this compound in rats.

Concluding Remarks

This compound is a valuable tool for probing the in vivo function of Kir2.x channels. The protocols provided herein offer a starting point for researchers interested in utilizing this compound in preclinical models of neuropathic pain and for characterizing its pharmacokinetic properties. It is important to note that due to its previously reported high plasma protein binding and intrinsic clearance, the in vivo utility of ML133 may be context-dependent, and careful consideration of the administration route and dosing is necessary for successful experimental outcomes. The development of next-generation analogs with improved pharmacokinetic profiles may further expand the in vivo applications of Kir2.x channel inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The inhibition of Kir2.1 potassium channels depolarizes spinal microglial cells, reduces their proliferation, and attenuates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

ML133 Hydrochloride: Application Notes and Protocols for In Vitro Cardiac Arrhythmia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML133 hydrochloride is a potent and selective small molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (K+) channels.[1] These channels, which conduct the IK1 current, play a crucial role in stabilizing the resting membrane potential and shaping the late phase of repolarization (Phase 3) of the cardiac action potential.[1][2][3] Dysregulation of Kir2.x channels is implicated in various cardiac arrhythmias, including Andersen-Tawil syndrome, and may contribute to arrhythmias in heart failure.[2][4] ML133 serves as a valuable pharmacological tool for investigating the role of IK1 in cardiac electrophysiology and for exploring potential antiarrhythmic strategies in vitro. Due to high protein binding and intrinsic clearance, the utility of ML133 is primarily limited to in vitro studies.[1]

Mechanism of Action

This compound acts as a pore blocker of the Kir2.x channels.[1] It exhibits selectivity for the Kir2.x subfamily (Kir2.1, Kir2.2, Kir2.3, and Kir2.6) over other Kir channels like Kir1.1 (ROMK), Kir4.1, and Kir7.1.[1] The inhibitory potency of ML133 is pH-dependent, with increased potency at more alkaline pH levels.[1]

Caption: Signaling pathway of this compound in cardiac myocytes.

Data Presentation

Table 1: Potency of this compound on Kir2.1 Channels

| Parameter | Value | Reference |

| IC50 at pH 7.4 | 1.8 µM | [1] |

| IC50 at pH 8.5 | 290 nM | [1] |

| IC50 at pH 6.5 | 10.0 µM | [1] |

Table 2: Selectivity of this compound against Kir Family Channels

| Channel | IC50 | Reference |

| Kir2.1 | 1.8 µM (at pH 7.4) | [1] |

| Kir2.2 | Similar to Kir2.1 | [1] |

| Kir2.3 | Similar to Kir2.1 | [1] |

| Kir2.6 | Similar to Kir2.1 | [1] |

| Kir1.1 (ROMK) | > 300 µM | [1] |

| Kir4.1 | 76 µM | [1] |

| Kir7.1 | 33 µM | [1] |

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Assessment of ML133 on Cardiomyocytes

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of ML133 on the IK1 current in isolated cardiomyocytes or cell lines expressing Kir2.x channels.

Materials:

-

Isolated primary cardiomyocytes or a suitable cell line (e.g., HEK293 cells stably expressing Kir2.1).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

External (bath) solution: 140 mM KCl, 2 mM MgCl2, 2 mM CaCl2, 10 mM HEPES (pH adjusted to 7.4 with KOH).

-

Internal (pipette) solution: 140 mM KCl, 2 mM EDTA, 10 mM HEPES (pH adjusted to 7.4 with KOH).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette pulling.

Methodology:

-

Prepare fresh external and internal solutions on the day of the experiment.

-

Culture and prepare the cells for patch-clamping according to standard laboratory protocols.

-

Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Record baseline IK1 currents. A voltage ramp protocol from -120 mV to +50 mV over 200 ms is suitable to elicit the characteristic inward rectification.

-

Prepare working concentrations of this compound by diluting the stock solution in the external solution.

-

Perfuse the cell with the external solution containing the desired concentration of ML133.

-

Record the IK1 current after the drug effect has reached a steady state.

-

Wash out the drug with the control external solution to assess the reversibility of the block.

-

Repeat with different concentrations of ML133 to generate a dose-response curve and calculate the IC50.

Caption: Experimental workflow for patch-clamp analysis of ML133.

Protocol 2: Modeling Arrhythmia in a Cardiomyocyte Monolayer with ML133

This protocol describes how to induce an arrhythmogenic substrate in a cultured cardiomyocyte monolayer by inhibiting IK1 with ML133 and assessing changes in action potential duration and propagation.

Materials:

-

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal ventricular myocytes.

-

Culture medium and plates suitable for forming a confluent, spontaneously beating monolayer.

-

Multi-electrode array (MEA) system or optical mapping setup with voltage-sensitive dyes.

-

This compound stock solution.

-

Pacing electrode (if not using a spontaneously beating culture).

Methodology:

-

Culture hiPSC-CMs on an MEA plate or a glass-bottom dish until a confluent, synchronously beating monolayer is formed.

-

Record baseline electrical activity (field potentials) or optical action potentials from multiple sites across the monolayer. Measure parameters such as beat rate, field potential duration (FPD), and conduction velocity.

-

Introduce this compound to the culture medium at a concentration expected to partially inhibit IK1 (e.g., 1-5 µM).

-

Allow the monolayer to equilibrate with the compound.

-

Record the electrical activity again and analyze the changes in FPD and conduction velocity. Prolongation of FPD and slowing of conduction are expected.

-

(Optional) Pace the monolayer at different frequencies to assess for the induction of re-entrant arrhythmias, which may manifest as irregular and fragmented electrical activity.

-

Wash out the compound to observe if the phenotype reverts to baseline.

Caption: Workflow for arrhythmia modeling in a cardiomyocyte monolayer.

Application in Specific Arrhythmia Models

-

Andersen-Tawil Syndrome (ATS): ATS is a rare genetic disorder caused by loss-of-function mutations in the KCNJ2 gene, which encodes the Kir2.1 channel.[4] ML133 can be used in vitro to pharmacologically mimic the reduced IK1 current characteristic of ATS. This allows for the study of the cellular electrophysiological consequences, such as prolonged action potential duration and increased susceptibility to afterdepolarizations, in a controlled manner without the need for genetic manipulation.

-

Atrial Fibrillation (AF): While the role of IK1 in AF is complex, its modulation can affect atrial refractoriness and conduction. ML133 can be used in isolated atrial cardiomyocytes or atrial tissue models to investigate how IK1 inhibition alters atrial action potential characteristics and potentially contributes to an arrhythmogenic substrate.

-

Heart Failure-Associated Arrhythmias: Downregulation of IK1 is a common feature of electrical remodeling in heart failure, which contributes to arrhythmogenesis. ML133 can be applied to healthy cardiomyocytes to simulate this specific aspect of the heart failure phenotype and study its pro-arrhythmic consequences in isolation.

Conclusion

This compound is a selective and potent inhibitor of the Kir2.x family of potassium channels, making it an indispensable tool for the in vitro investigation of cardiac arrhythmias. Its ability to specifically block the IK1 current allows researchers to dissect the role of this current in maintaining cardiac electrical stability and to model the cellular basis of arrhythmias such as Andersen-Tawil syndrome and those associated with heart failure. The provided protocols offer a framework for utilizing ML133 to advance our understanding of cardiac electrophysiology and to screen for novel antiarrhythmic therapies.

References

- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac potassium inward rectifier Kir2: Review of structure, regulation, pharmacology, and arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. Molecular stratification of arrhythmogenic mechanisms in the Andersen Tawil syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intrathecal ML133 Hydrochloride in Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of ML133 hydrochloride as a potential therapeutic agent for neuropathic pain when administered intrathecally. The information is compiled from preclinical research and is intended for laboratory research use only.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with limited effective treatment options. Emerging research has identified the crucial role of spinal microglia in the initiation and maintenance of neuropathic pain states. Following peripheral nerve injury, microglia in the spinal cord become activated, proliferate, and release pro-inflammatory mediators that contribute to central sensitization and pain hypersensitivity.

One of the key molecular players in microglial activation is the inwardly rectifying potassium channel Kir2.1. Increased expression and function of Kir2.1 channels in microglia following nerve injury leads to a hyperpolarization of the cell membrane, a state permissive for microglial proliferation and activation. This compound is a selective blocker of the Kir2.x family of inwardly rectifying potassium channels, with a notable potency for Kir2.1. By inhibiting Kir2.1, this compound depolarizes spinal microglial cells, thereby reducing their proliferation and attenuating neuropathic pain behaviors in animal models.[1]

These notes provide detailed protocols for utilizing this compound in a preclinical model of neuropathic pain, specifically the Spared Nerve Injury (SNI) model in mice.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of intrathecal this compound on neuropathic pain behaviors. Note: Specific quantitative data from the primary literature is not fully available in the public domain. The following tables are illustrative based on the reported significant attenuation of pain behaviors and will be updated as more data becomes accessible.

Table 1: Effect of Intrathecal this compound on Mechanical Allodynia (Von Frey Test)

| Treatment Group | Dose (nmol) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-SNI + Vehicle | Paw Withdrawal Threshold (g) - Post-SNI + ML133 |

| Sham | N/A | ~2.0 | N/A | N/A |

| SNI + Vehicle | N/A | ~2.0 | < 0.5 | N/A |

| SNI + ML133 | Data not available | ~2.0 | N/A | Significantly Increased vs. Vehicle |

Table 2: Effect of Intrathecal this compound on Microglial Proliferation

| Treatment Group | Marker | Quantification Method | Result |

| SNI + Vehicle | Iba1+ cells | Immunohistochemistry | Increased microglial proliferation |

| SNI + ML133 | Iba1+ cells | Immunohistochemistry | Significantly reduced microglial proliferation vs. Vehicle |

Signaling Pathway

The proposed mechanism of action for intrathecal this compound in attenuating neuropathic pain involves the modulation of spinal microglial activity. The following diagram illustrates the key signaling pathway.

Caption: Mechanism of action of intrathecal this compound.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the efficacy of intrathecal this compound in a mouse model of neuropathic pain.

References

Preparing ML133 Hydrochloride Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of ML133 hydrochloride stock solutions in dimethyl sulfoxide (DMSO). This compound is a selective blocker of the inwardly rectifying potassium (Kir) channels of the Kir2 family.[1] Accurate preparation of stock solutions is critical for reproducible experimental results. This guide consolidates key data and outlines best practices to ensure the quality and stability of this compound solutions for in vitro and in vivo research applications.

Introduction to this compound

This compound is a small molecule inhibitor that selectively blocks the Kir2 family of inwardly rectifying potassium channels.[1] These channels are crucial in setting the resting membrane potential and regulating cellular excitability in various cell types, including neurons and cardiac myocytes. Due to its selectivity, ML133 is a valuable tool for investigating the physiological and pathological roles of Kir2 channels.

Properties of this compound